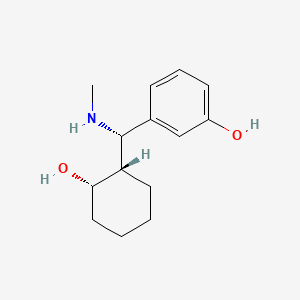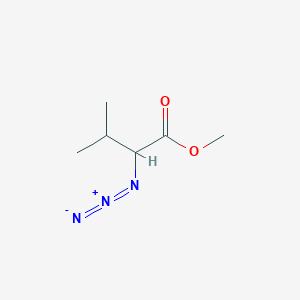![molecular formula C19H40O2Si2 B14415425 [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 85064-27-3](/img/structure/B14415425.png)
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclotridecene ring with two trimethylsiloxy groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclotridecene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclotridecene+2(Trimethylsilyl chloride)→[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves its interaction with molecular targets through the formation of stable silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The pathways involved in its action include:
Formation of stable complexes: The compound can form stable complexes with various molecules, enhancing their stability and functionality.
Modification of biomolecules: It can modify biomolecules to improve their stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- [Cyclooct-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Uniqueness
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger ring size, which provides greater flexibility and potential for forming stable complexes with larger molecules. This makes it particularly useful in applications requiring enhanced stability and functionality.
Eigenschaften
CAS-Nummer |
85064-27-3 |
|---|---|
Molekularformel |
C19H40O2Si2 |
Molekulargewicht |
356.7 g/mol |
IUPAC-Name |
trimethyl-(2-trimethylsilyloxycyclotridecen-1-yl)oxysilane |
InChI |
InChI=1S/C19H40O2Si2/c1-22(2,3)20-18-16-14-12-10-8-7-9-11-13-15-17-19(18)21-23(4,5)6/h7-17H2,1-6H3 |
InChI-Schlüssel |
LNULIVXQJYATQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C(CCCCCCCCCCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)






![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)


